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Compound of Interest

Compound Name:
(S)-1-Phenylpiperidine-3-

carboxylic acid

Cat. No.: B8741563 Get Quote

Executive Summary
(S)-N-Phenylnipecotic acid (IUPAC: (S)-1-phenylpiperidine-3-carboxylic acid) is a chiral,

lipophilic derivative of nipecotic acid, a potent inhibitor of

-aminobutyric acid (GABA) uptake. While nipecotic acid itself fails to cross the blood-brain
barrier (BBB) due to its zwitterionic hydrophilicity, N-substitution with aromatic groups—such as
the phenyl ring in this compound—serves as a critical structural modification to enhance
lipophilicity and BBB permeability. This molecule acts as a foundational pharmacophore in the
design of antiepileptic drugs, most notably Tiagabine.

This guide details the chemical structure, stereochemical synthesis, physicochemical

properties, and pharmacological mechanisms of (S)-N-phenylnipecotic acid.
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Property Detail

IUPAC Name (3S)-1-phenylpiperidine-3-carboxylic acid

Common Name (S)-N-Phenylnipecotic acid

CAS Number
1056159-15-9 (S-enantiomer); 330985-20-1

(Racemate)

Molecular Formula

C

H

NO

Molecular Weight 205.25 g/mol

SMILES O=C(O)[C@@H]1CN(C2=CC=CC=C2)CCC1

Conformational Analysis
The piperidine ring of (S)-N-phenylnipecotic acid predominantly adopts a chair conformation.

C3-Carboxylate: In the (S)-configuration, the carboxylic acid group prefers the equatorial

position to minimize 1,3-diaxial interactions with the ring protons, although hydrogen bonding

interactions (if protonated) can stabilize the axial conformer in certain solvents.

N-Phenyl Group: The nitrogen atom, typically pyramidal in piperidines, exhibits flattened

geometry (partial sp

character) due to the resonance delocalization of the nitrogen lone pair into the phenyl ring.
This aniline-like character significantly reduces the basicity of the nitrogen compared to the
parent nipecotic acid.

Structural Visualization (Graphviz)
The following diagram illustrates the connectivity and stereochemical relationships.
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Click to download full resolution via product page

Caption: Structural connectivity of (S)-N-phenylnipecotic acid highlighting the lipophilic N-

phenyl tail and polar carboxylic head.

Synthesis & Manufacturing Protocols
Synthesizing the specific (S)-enantiomer requires preserving the chirality of the starting

material. The most robust route involves Buchwald-Hartwig amination of (S)-ethyl nipecotate

followed by hydrolysis. Direct N-arylation of the amino acid is often low-yielding due to

zwitterionic interference.

Synthesis Workflow
Starting Material: (S)-Nipecotic acid (commercially available via chiral resolution of

racemate).

Esterification: Protection of the carboxylic acid to prevent side reactions.

C-N Coupling: Palladium-catalyzed coupling with bromobenzene.

Hydrolysis: Deprotection to yield the final acid.
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(S)-Nipecotic Acid
(CAS: 59045-82-8)

Step 1: Esterification
(EtOH, SOCl2, Reflux)

(S)-Ethyl Nipecotate

Step 2: Buchwald-Hartwig Amination
(Ph-Br, Pd2(dba)3, BINAP, NaOtBu)

(S)-Ethyl N-phenylnipecotate

Step 3: Hydrolysis
(LiOH, THF/H2O)

(S)-N-Phenylnipecotic Acid
(CAS: 1056159-15-9)
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Caption: Three-step synthetic route preserving the (S)-stereocenter via Pd-catalyzed

amination.

Detailed Protocol (Step 2: C-N Coupling)
Reagents: (S)-Ethyl nipecotate (1.0 eq), Bromobenzene (1.2 eq), Pd

(dba)

(2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq).

Solvent: Toluene (anhydrous).

Procedure:

Charge an oven-dried flask with Pd catalyst, ligand, and base under inert atmosphere (N

or Ar).

Add toluene, amine (ethyl nipecotate), and aryl halide.

Heat to 80–100°C for 12–16 hours.

Monitor via TLC/LC-MS for disappearance of secondary amine.

Cool, filter through Celite, and concentrate.

Purify intermediate ester via flash chromatography (Hexane/EtOAc).

Physicochemical Profiling
The N-phenyl substitution drastically alters the properties compared to the parent amino acid.
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Property (S)-Nipecotic Acid
(S)-N-
Phenylnipecotic
Acid

Impact

LogP (Lipophilicity) -2.3 (Hydrophilic) ~2.5 (Lipophilic)
Enables BBB

Penetration

pKa (Amine) ~9.5 (Basic)
~3.5–4.0 (Low

Basicity)

Nitrogen lone pair

delocalized

pKa (Acid) ~3.8 ~4.2
Standard carboxylic

acid

Solubility Water soluble
Organic soluble

(DMSO, DCM)

Suitable for lipid

membranes

H-Bond Donors 2 1 (COOH only) Reduced polarity

Pharmacological Mechanism[2][3]
Target: GABA Transporter (GAT-1)
(S)-N-phenylnipecotic acid functions as a competitive inhibitor of the GABA transporter (GAT-

1).

Mechanism: It binds to the GAT-1 transporter protein located on the presynaptic neuron and

glial cells. By occupying the substrate recognition site, it prevents the reuptake of GABA from

the synaptic cleft.

Result: Increased extracellular GABA concentration, enhancing inhibitory neurotransmission.

Structure-Activity Relationship (SAR)
The (S)-enantiomer generally exhibits higher affinity for GAT-1 than the (R)-enantiomer,

mirroring the stereoselectivity of the natural substrate GABA.

Lipophilic Anchor: The N-phenyl ring mimics the lipophilic domain required for high-affinity

binding, a concept further optimized in drugs like Tiagabine (which uses a diarylbutenyl tail).
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Acidic Head: The carboxylic acid mimics the carboxylate of GABA, essential for ionic

interaction with the transporter's sodium-binding site.
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Caption: Pharmacological cascade of GAT-1 inhibition by N-substituted nipecotic acid

derivatives.
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[https://www.benchchem.com/product/b8741563#chemical-structure-of-s-n-phenylnipecotic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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